Sodium toluene-4-sulphinate dihydrate

CAS No.: 7257-26-3

Cat. No.: VC2284630

Molecular Formula: C7H11NaO4S

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7257-26-3 |

|---|---|

| Molecular Formula | C7H11NaO4S |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | sodium;4-methylbenzenesulfinate;dihydrate |

| Standard InChI | InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 |

| Standard InChI Key | WBGHAVFTFDQINN-UHFFFAOYSA-M |

| SMILES | CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] |

Introduction

Chemical Properties and Structure

Molecular Structure

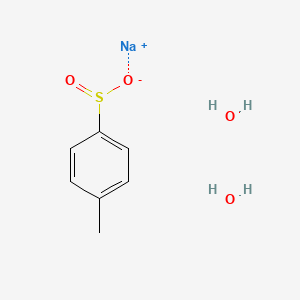

Sodium toluene-4-sulphinate dihydrate has the molecular formula C₇H₇NaO₂S·2H₂O. The compound features a toluene ring with a sulfinate group (-SO₂Na) at the para position relative to the methyl group. The sodium ion forms an ionic bond with the negatively charged oxygen atoms of the sulfinate group. The two water molecules are incorporated into the crystal lattice through hydrogen bonding.

Physical Properties

The physical properties of sodium toluene-4-sulphinate dihydrate are summarized in Table 1.

Table 1: Physical Properties of Sodium Toluene-4-Sulphinate Dihydrate

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 212.21 g/mol |

| Melting Point | Decomposes upon heating |

| Solubility | Highly soluble in water, moderately soluble in polar organic solvents, poorly soluble in non-polar solvents |

| pH (1% solution) | Approximately 7-8 |

| Crystal Structure | Monoclinic |

| Stability | Stable under normal temperature and pressure; sensitive to oxidation |

Chemical Reactivity

Sodium toluene-4-sulphinate dihydrate demonstrates several key chemical characteristics:

-

It acts as a nucleophile through the sulfur atom, particularly in reactions with electrophiles.

-

It can function as a reducing agent in certain reactions.

-

It participates in radical chemistry, particularly in the presence of transition metal catalysts.

-

The sulfinate group can undergo oxidation to form sulfones and other sulfur-containing functional groups.

-

Under acidic conditions, it can be protonated to form the corresponding sulfinic acid.

Synthesis Methods

Industrial Preparation

The industrial preparation of sodium toluene-4-sulphinate dihydrate typically involves the reduction of toluene-4-sulfonic acid or its derivatives. While the specific synthesis methods for the dihydrate form aren't directly described in the search results, related chemistry can be inferred from the preparation of similar compounds.

A common method involves the reaction of toluene-4-sulfonyl chloride with sodium sulfite followed by crystallization with water to form the dihydrate. The general reaction scheme involves:

-

Sulfonation of toluene to produce toluene-4-sulfonic acid

-

Conversion to the sulfonyl chloride

-

Reduction with sodium sulfite

-

Crystallization to obtain the dihydrate form

Laboratory Scale Synthesis

For laboratory-scale synthesis, several approaches may be employed:

-

Reduction of toluene-4-sulfonic acid with sodium dithionite in an aqueous medium

-

Reaction of toluene-4-sulfonyl chloride with sodium bisulfite followed by treatment with sodium hydroxide

-

Disproportionation of sodium toluene-4-sulfinate in alkaline solution

The dihydrate form is typically obtained through crystallization from aqueous solutions under controlled temperature conditions.

Applications in Chemical Synthesis

As a Reducing Agent

Sodium toluene-4-sulphinate dihydrate serves as a mild reducing agent in various organic transformations. Its reducing properties make it useful in:

-

Reduction of ketones and aldehydes under certain conditions

-

Selective reduction of functional groups in complex molecules

-

Radical-mediated reduction reactions in the presence of suitable catalysts

As a Nucleophile

As a nucleophile, sodium toluene-4-sulphinate dihydrate participates in various reactions:

-

Additions to activated alkenes and alkynes

-

Reactions with alkyl halides to form sulfones

-

Formation of carbon-sulfur bonds in organic synthesis

In Pharmaceutical Synthesis

The compound plays a significant role in pharmaceutical synthesis:

-

As an intermediate in the preparation of sulfonamide drugs

-

In the synthesis of sulfone-containing pharmaceutical compounds

-

For the production of certain antibacterial and antifungal agents

In Polymerization Processes

Sodium toluene-4-sulphinate dihydrate can function in polymerization reactions:

-

As an initiator or catalyst in certain polymerization processes

-

For the preparation of sulfur-containing polymers

-

In the modification of polymer properties through incorporation of sulfinate groups

Analytical Methods and Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize sodium toluene-4-sulphinate dihydrate:

Table 2: Spectroscopic Characteristics of Sodium Toluene-4-Sulphinate Dihydrate

| Technique | Characteristic Features |

|---|---|

| IR Spectroscopy | Strong S=O stretching bands between 1000-1100 cm⁻¹ |

| NMR Spectroscopy (¹H) | Aromatic protons at δ 7.2-7.8 ppm, methyl protons at approximately δ 2.4 ppm |

| NMR Spectroscopy (¹³C) | Aromatic carbons between δ 120-150 ppm, methyl carbon at approximately δ 21 ppm |

| Mass Spectrometry | Molecular ion peak corresponding to [M-2H₂O]⁺ in positive ionization mode |

Thermal Analysis

Thermal analysis provides valuable information about the dihydrate nature of the compound:

-

Thermogravimetric analysis (TGA) typically shows a weight loss corresponding to the two water molecules between 80-120°C

-

Differential scanning calorimetry (DSC) reveals endothermic peaks associated with water loss

Comparison with Related Compounds

Comparison with Toluene-4-Sulfonic Acid

While sodium toluene-4-sulphinate dihydrate differs from toluene-4-sulfonic acid monohydrate (p-toluenesulfonic acid monohydrate), understanding the differences provides valuable context:

Table 3: Comparison Between Sodium Toluene-4-Sulphinate Dihydrate and Toluene-4-Sulfonic Acid Monohydrate

| Property | Sodium Toluene-4-Sulphinate Dihydrate | Toluene-4-Sulfonic Acid Monohydrate |

|---|---|---|

| Formula | C₇H₇NaO₂S·2H₂O | C₇H₈O₃S·H₂O |

| Oxidation State of Sulfur | +4 | +6 |

| Acidity | Weakly acidic | Strongly acidic |

| Primary Applications | Reducing agent, nucleophile | Catalyst, acidifying agent |

| Solubility | Highly water-soluble | Highly water-soluble |

| Reactivity | Nucleophilic, reducing properties | Electrophilic, acidic properties |

Toluene-4-sulfonic acid monohydrate, as indicated in the search results, serves as a catalyst in various reactions, including resins in foundry cores, as a curing agent for resins, and as a descaling agent in industrial metal cleaners . It is also used in electroplating baths, plastics, dyes, and pharmaceutical intermediates .

Comparison with Other Sulfinates

Sodium toluene-4-sulphinate dihydrate shares properties with other sulfinate salts but has distinctive characteristics:

-

Compared to aliphatic sulfinates, it demonstrates enhanced stability due to the aromatic ring

-

The para-methyl group modifies its electronic properties relative to sodium benzenesulfinate

-

The dihydrate form provides different solubility and thermal stability compared to anhydrous forms

Current Research and Future Directions

Emerging Applications

Recent research has explored new applications for sodium toluene-4-sulphinate dihydrate:

-

As a precursor in the synthesis of novel sulfur-containing heterocycles

-

In green chemistry approaches as a more environmentally friendly alternative to traditional reagents

-

In photochemical transformations utilizing the sulfinate functionality

-

As a component in novel catalytic systems

Sustainable Production Methods

Development of more sustainable methods for producing sodium toluene-4-sulphinate dihydrate is an active area of research:

-

Use of greener solvents in the synthesis process

-

Application of flow chemistry for continuous production

-

Implementation of catalytic methods to improve efficiency

-

Utilization of renewable starting materials where possible

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume